molecular formula C18H12F4N2O B2890447 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one CAS No. 1105215-94-8

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

Cat. No.: B2890447
CAS No.: 1105215-94-8
M. Wt: 348.301
InChI Key: FDZIAHPFQWSDMU-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a synthetic organic compound characterized by a pyrimidinone core substituted with a 4-fluorophenyl group and a 3-(trifluoromethyl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea derivatives with β-diketones under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pyrimidinone core.

    Attachment of the 3-(Trifluoromethyl)benzyl Group: This can be accomplished via a Friedel-Crafts alkylation reaction, where the pyrimidinone core is alkylated with a trifluoromethylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
  • 6-(4-bromophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
  • 6-(4-methylphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

Uniqueness

Compared to its analogs, 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-9-17(25)24(11-23-16)10-12-2-1-3-14(8-12)18(20,21)22/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZIAHPFQWSDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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